Cibinetide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diabetic Macular Edema (DME):

- A Phase 2 clinical trial assessed the efficacy and safety of Cibinetide in treating DME, a complication of diabetes that causes vision problems. Patients with DME received Cibinetide for 12 weeks. The study found no significant improvement in vision or central retinal thickness (a measure of fluid buildup in the eye) in all participants. However, some participants experienced improvements in these measures and reported better visual function scores. Additionally, the treatment appeared safe with no serious side effects reported.

- This study suggests Cibinetide may have potential for DME treatment, but further investigation is needed. Source: A Phase 2 Clinical Trial on the Use of Cibinetide for the Treatment of Diabetic Macular Edema:

Cibinetide, also known as ARA290, is a synthetic peptide derived from the tertiary structure of erythropoietin, a hormone known for its role in red blood cell production. The chemical formula of Cibinetide is , and it has a molecular weight of approximately 1257.324 g/mol . This compound belongs to the class of organic compounds known as polypeptides, specifically those containing ten or more amino acid residues. Cibinetide exhibits unique properties that differentiate it from erythropoietin, particularly its non-erythropoietic effects, making it a candidate for various therapeutic applications.

Cibinetide has demonstrated significant biological activities, particularly in modulating immune responses and promoting tissue repair. Research indicates that it inhibits osteoclastogenesis, which is crucial for bone resorption, thereby increasing bone mineral density in animal models . Furthermore, Cibinetide has shown promise in reducing neuropathic pain by suppressing spinal microglial activation and promoting protective effects against neuronal damage . These findings suggest that Cibinetide may serve as an effective treatment for conditions associated with inflammation and tissue injury.

The synthesis of Cibinetide involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a polypeptide chain. This method ensures high purity and yields of the final product. The synthesis typically begins with a protected amino acid attached to a solid support, followed by sequential coupling reactions to form the desired peptide sequence . Post-synthesis modifications may include deprotection steps to yield the active form of Cibinetide.

Cibinetide has diverse therapeutic applications due to its unique properties. It is being investigated for:

- Bone Health: As an inhibitor of osteoclastogenesis, it may be beneficial in treating osteoporosis and other bone-related disorders .

- Neuropathic Pain Relief: Its ability to modulate inflammatory responses makes it a candidate for managing neuropathic pain conditions .

- Diabetic Macular Edema: Clinical trials have shown that Cibinetide can improve retinal health and reduce inflammation associated with diabetic eye diseases .

- Transplantation Medicine: Studies indicate that it can reduce inflammatory reactions during islet transplantation, enhancing graft survival .

Several compounds share similarities with Cibinetide in terms of structure or function. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Erythropoietin | A hormone that stimulates red blood cell production. | Primarily involved in erythropoiesis; has erythropoietic effects unlike Cibinetide. |

| ARA290 | A non-erythropoietic analogue derived from erythropoietin; often considered synonymous with Cibinetide. | Focused on tissue protection rather than red blood cell production. |

| Brines (also known as EPO mimetics) | Peptides derived from erythropoietin with similar protective effects. | May have varying degrees of erythropoietic activity compared to Cibinetide. |

Cibinetide stands out due to its specific non-erythropoietic actions while retaining beneficial properties associated with erythropoietin derivatives. Its unique mechanism allows it to be utilized in various therapeutic contexts without the side effects typically associated with erythropoietin.

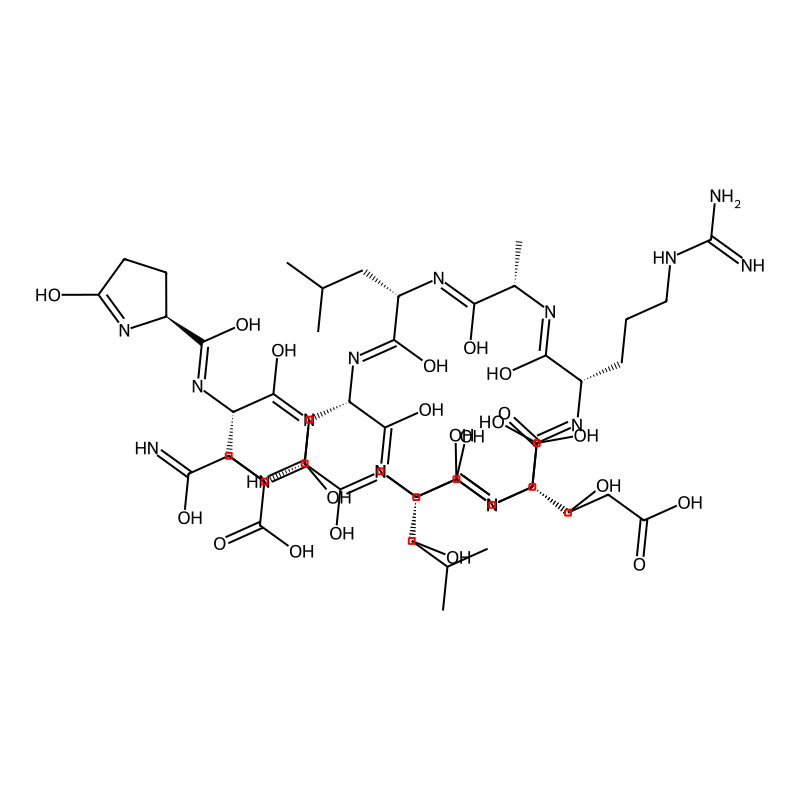

Cibinetide (CAS: 1208243-50-8) is an 11-amino acid peptide with the sequence Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser, where Glp denotes pyroglutamic acid. Its molecular formula, $$ \text{C}{51}\text{H}{84}\text{N}{16}\text{O}{21} $$, corresponds to a molecular weight of 1257.31 g/mol. Key structural features include:

- N-terminal pyroglutamate: Enhances metabolic stability by resisting aminopeptidase degradation.

- Charged residues: Glutamic acid (positions 2 and 5) and arginine (position 6) facilitate receptor interactions.

- Hydrophobic core: Leucine (positions 4 and 8) and alanine (position 7) stabilize the helical conformation.

The peptide’s SMILES notation,C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1,

and InChIKey WZTIQQBMSJTRBR-WYKNNRPVSA-N provide precise stereochemical descriptors for computational modeling.

Structural Derivation from Erythropoietin’s B-Helix Domain

Cibinetide is engineered from the B-helix domain of EPO (residues 58–82), which mediates tissue-protective signaling. Structural comparisons reveal:

By retaining the B-helix’s solvent-exposed residues, cibinetide selectively activates the innate repair receptor (IRR) without stimulating erythropoiesis.

Synthetic Pathways and Peptide Engineering Strategies

Cibinetide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:

- Resin selection: Wang resin with a hydroxybenzotriazole (HOBt) linker for C-terminal serine.

- Side-chain protection:

- Coupling agents: HBTU/HOBt with DIEA for minimizing racemization.

- Pyroglutamate formation: Cyclization of N-terminal glutamate using trimethylsilyl chloride.

A convergent strategy ligates fragments Glp-Glu-Gln-Leu-Glu and Arg-Ala-Leu-Asn-Ser-Ser to enhance purity (>98%). Post-synthesis, reverse-phase HPLC with C18 columns achieves >95% purity, confirmed by MALDI-TOF mass spectrometry.

Comparative Analysis with Erythropoietin Analogs

Cibinetide’s design contrasts with traditional EPO analogs:

Unlike glycosylated EPO analogs, cibinetide’s small size and lack of post-translational modifications enable blood-brain barrier penetration and reduced immunogenicity. Its specificity for the IRR avoids thrombotic risks associated with homodimeric EPOR activation.

Heterodimeric Receptor Complex: Erythropoietin Receptor/Beta Common Receptor Interactions

Cibinetide exerts its therapeutic effects through selective activation of the innate repair receptor, a heterodimeric complex composed of the erythropoietin receptor and the beta common receptor (also known as CD131) [1] [2]. This receptor complex represents a distinct signaling pathway separate from the classical erythropoietin-mediated erythropoiesis, which occurs through erythropoietin receptor homodimers [25] [26].

The formation of the erythropoietin receptor/beta common receptor heterodimeric complex occurs through physical association between these two receptor subunits [28]. Immunoprecipitation studies have demonstrated that antibodies against the erythropoietin receptor can co-immunoprecipitate the beta common receptor from membrane preparations of neuronal-like cells that respond to cibinetide-induced tissue protection [28]. The heterodimeric complex exhibits a covalently bound structure under non-reducing conditions, as evidenced by membrane protein studies from rat brain, heart, liver, and kidney tissues [28].

Immunocytochemical investigations have revealed the cellular colocalization of the erythropoietin receptor and beta common receptor in various tissue types [28]. In spinal cord neurons, both receptor subunits demonstrate distinctive subcellular localization patterns, with erythropoietin receptor staining predominantly localized to neuronal somata in a punctate cytoplasmic pattern, while beta common receptor immunoreactivity extends throughout both cell bodies and dendritic processes [28]. In cardiac myocytes, the expression of both receptor proteins appears diffusely colocalized [28].

The innate repair receptor demonstrates unique temporal and spatial expression characteristics compared to classical erythropoietin receptors [29]. Under normal physiological conditions, the receptor complex is typically not expressed by most tissues, but becomes locally upregulated in response to tissue injury, hypoxia, or metabolic stress [29]. The receptor subunits are initially located intracellularly and are rapidly recruited to the cell surface following tissue stress or injury, where they spontaneously associate to form the functional innate repair receptor [29].

Table 1: Cibinetide Receptor Interactions and Signal Transduction Pathways

| Receptor Component | Function in Cibinetide Signaling | Key Research Finding |

|---|---|---|

| Erythropoietin Receptor | Forms heterodimeric complex with CD131; mediates tissue protective effects | Essential for non-erythropoietic tissue protection pathways |

| Beta Common Receptor | Associates with EPOR to form IRR; required for cibinetide activity | Knockout mice show no cibinetide protective effects |

| Innate Repair Receptor | Heterodimeric EPOR/CD131 complex; primary target for cibinetide activation | Upregulated during tissue stress and injury |

| JAK2 Kinase | Activated by receptor complex; phosphorylates STAT3 | Critical for anti-inflammatory and anti-apoptotic signaling |

| STAT3 Transcription Factor | Phosphorylated by JAK2; translocates to nucleus for gene transcription | Mediates cell survival and anti-inflammatory responses |

| Nuclear Factor Kappa B p65 Subunit | Inhibited by cibinetide signaling; reduces inflammatory gene expression | Reduced activity leads to decreased pro-inflammatory cytokines |

Signal Transduction Pathways Involving Janus Kinase 2/Signal Transducer and Activator of Transcription 3

Upon cibinetide binding to the innate repair receptor, a sophisticated intracellular signaling cascade is initiated through the activation of Janus kinase 2 and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 [2] [5]. The binding of cibinetide to the heterodimeric receptor complex induces conformational changes that bring the intracellularly associated Janus kinase 2 proteins into close proximity, facilitating their autophosphorylation and kinase domain activation [42].

The activated Janus kinase 2 proteins phosphorylate tyrosine residues on the receptor's intracellular domains, creating docking sites for Signal Transducer and Activator of Transcription 3 proteins [42]. These transcription factors bind to the phosphorylated tyrosine residues through their Src Homology 2 domains and undergo phosphorylation at tyrosine 705 by Janus kinase 2, causing Signal Transducer and Activator of Transcription 3 dimerization and subsequent dissociation from the receptor [42].

The phosphorylated Signal Transducer and Activator of Transcription 3 dimers translocate to the nucleus, where they bind to specific DNA sequences and induce transcription of target genes involved in cell survival, proliferation, and anti-inflammatory responses [42]. This pathway regulates the expression of genes related to cell survival, proliferation, angiogenesis, and immune modulation [42]. The Janus kinase 2/Signal Transducer and Activator of Transcription 3 signaling cascade can interact with other pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase and phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathways, to integrate cellular activities [42].

Experimental evidence demonstrates that the anti-inflammatory effects of cibinetide are dependent on beta common receptor and Janus kinase 2 functionality [2] [5]. Studies using lipopolysaccharide-activated primary macrophages revealed that cibinetide's anti-inflammatory effects are mediated through inhibition of nuclear factor kappa B subunit p65 activity, which occurs downstream of Janus kinase 2 activation [2] [5]. The phosphorylation of Signal Transducer and Activator of Transcription 3 by Janus kinase 2 ultimately leads to reduced production of pro-inflammatory cytokines and enhanced cell survival mechanisms [1] [22].

Anti-Inflammatory and Anti-Apoptotic Signaling Cascades

Cibinetide activates comprehensive anti-inflammatory and anti-apoptotic signaling cascades that contribute to its tissue protective effects [1] [2]. The compound mediates these effects primarily through its action on the innate repair receptor, leading to the activation of intracellular Janus kinase 2/Signal Transducer and Activator of Transcription 3 pathways that induce anti-apoptotic responses and inhibit apoptotic signaling [1].

The anti-apoptotic mechanisms of cibinetide involve the upregulation of anti-apoptotic proteins of the B-cell lymphoma 2 family while simultaneously downregulating pro-apoptotic factors [22] [39]. Experimental studies have demonstrated that cibinetide treatment significantly increases the gene and protein expression of B-cell lymphoma 2, an anti-apoptotic protein that inhibits apoptosis by forming heterodimers with pro-apoptotic BAX proteins and regulating calcium ion concentrations [22] [40]. Conversely, cibinetide reduces the expression of pro-apoptotic proteins including BAX and caspase-3 [22].

Caspase-3 activity, a key indicator of apoptotic cell death, is significantly reduced following cibinetide treatment [1] [22]. Studies using isolated human islets demonstrated that cibinetide maintains cellular adenosine triphosphate content and reduces caspase activity when islets are exposed to pro-inflammatory cytokine cultures [1]. This cytoprotective effect extends to various cell types, with cibinetide showing the ability to maintain cellular energy metabolism during stressful conditions [1].

The anti-inflammatory properties of cibinetide are mediated through multiple mechanisms involving the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways [2] [5]. Cibinetide substantially reduces the production of tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta in myeloid cells exposed to inflammatory stimuli [2] [5]. Flow cytometry sorting of macrophages, monocytes, and dendritic cells from experimental models revealed that cibinetide significantly reduces the expression of chemokine ligands and pro-inflammatory cytokines by these immune cells [2].

The nuclear factor kappa B signaling pathway represents a critical target for cibinetide's anti-inflammatory effects [2] [5]. Cibinetide inhibits the activation of nuclear factor kappa B subunit p65, a transcription factor that controls the expression of numerous pro-inflammatory genes [2] [23]. This inhibition occurs downstream of Janus kinase 2 activation and results in reduced transcriptional activation of nuclear factor kappa B-driven inflammatory mediators [2]. The compound also reduces the production of nitric oxide synthase-2, an enzyme involved in inflammatory responses [2] [5].

Table 3: Anti-Inflammatory and Anti-Apoptotic Mechanisms of Cibinetide

| Pathway Component | Effect of Cibinetide | Mechanism Type |

|---|---|---|

| B-Cell Lymphoma 2 Family Proteins | Upregulates anti-apoptotic B-cell lymphoma 2; downregulates pro-apoptotic BAX | Anti-apoptotic |

| Caspase-3 Activity | Significantly reduced caspase-3 activation | Anti-apoptotic |

| Tumor Necrosis Factor Alpha Production | Substantially decreased levels in inflammatory conditions | Anti-inflammatory |

| Interleukin-6 | Reduced production in myeloid cells | Anti-inflammatory |

| Interleukin-1 Beta | Decreased expression and secretion | Anti-inflammatory |

| Nitric Oxide Synthase-2 | Diminished production | Anti-inflammatory |

| Adenosine Triphosphate Content | Maintained cellular levels during stress | Cytoprotective |

| Reactive Oxygen Species | Reduced oxidative stress markers | Antioxidant |

Additional research has demonstrated that cibinetide protects cells from oxidative stress by reducing reactive oxygen species levels and enhancing antioxidant enzyme activities [22] [24]. The compound improves the activity of antioxidant enzymes including glutathione peroxidase and superoxide dismutase while reducing malondialdehyde levels, a marker of lipid peroxidation [22]. These antioxidant properties complement the anti-inflammatory and anti-apoptotic mechanisms to provide comprehensive cellular protection [24].

Peripheral Nervous System Neuroprotection

Cibinetide demonstrates remarkable neuroprotective capabilities in peripheral nervous system disorders, particularly in small nerve fiber loss conditions. The compound selectively targets the innate repair receptor, a heterodimeric complex composed of erythropoietin receptor and CD131 (common beta receptor), to promote nerve fiber regeneration and functional recovery [1] [2] [3].

In a pivotal Phase 2b randomized controlled trial involving 64 patients with sarcoidosis-associated small nerve fiber loss and neuropathic pain, cibinetide administration resulted in significant corneal nerve fiber area increases. The study demonstrated a placebo-corrected mean change from baseline corneal nerve fiber area of 697 micrometers squared (95% confidence interval: 159, 1236; P = 0.012) in the 4 milligram daily dose group, representing approximately a 23% increase from baseline [1] [2] [4]. This nerve regeneration was corroborated by concurrent increases in growth-associated protein-43 positive intraepidermal fibers, a validated marker of nerve fiber regeneration (P = 0.035) [1] [3].

The mechanism underlying cibinetide's peripheral neuroprotective effects involves activation of the Janus kinase 2-signal transducer and activator of transcription pathway, which promotes cellular repair while simultaneously inhibiting inflammatory responses [5]. The compound specifically targets the transient receptor potential vanilloid-1 ion channel, a key mediator of nociception and neurogenic inflammation in peripheral small nerve fibers, thereby providing sustained analgesic effects [6] [7].

Central Nervous System Protection

Cibinetide's neuroprotective properties extend to central nervous system applications, particularly in diabetic retinopathy and ischemic brain injury models. In diabetic rodent retinal models, cibinetide administration conferred significant neuroprotective effects through modulation of inflammatory mediators [8]. The compound reduced retinal thinning and preserved neural retinal function by attenuating increases in pro-inflammatory tumor necrosis factor alpha, interleukin-1 beta, and intercellular adhesion molecule-1 retinal messenger ribonucleic acid levels [8].

Research conducted on brain tissue protection revealed that cibinetide significantly reduced neuronal apoptosis and inflammatory cytokine levels in brain tissue following ischemic injury [9]. The neuroprotective mechanism involves activation of anti-apoptotic pathways through the innate repair receptor, leading to enhanced cellular survival and reduced inflammatory damage in central nervous system tissues [9].

Clinical validation of central nervous system effects was demonstrated in a Phase 2 trial for diabetic macular edema, where cibinetide treatment resulted in improvements in National Eye Institute Visual Function Questionnaire composite scores, indicating enhanced vision-related quality of life [10] [11] [12]. While the study did not show significant improvements in mean visual acuity, individual participants experienced improvements in central retinal thickness and tear production, suggesting neuroprotective benefits in retinal tissue [12] [13].

Anti-Inflammatory Activity in Immune-Mediated Pathologies

Mechanisms of Anti-Inflammatory Action

Cibinetide exerts profound anti-inflammatory effects through multiple interconnected pathways. The compound's primary mechanism involves selective activation of the innate repair receptor, leading to inhibition of nuclear factor kappa B subunit p65 activity, a crucial transcription factor that initiates and amplifies inflammatory processes [14] [15] [5]. This inhibition is mediated through CD131 and Janus kinase 2 functionality, resulting in suppressed transcriptional activation of nuclear factor kappa B-driven inflammatory mediators [15] [5].

The anti-inflammatory cascade initiated by cibinetide involves significant reductions in multiple pro-inflammatory cytokines and chemokines. Preclinical studies demonstrate substantial decreases in tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, chemokine ligand 2, chemokine ligand 3, and nitric oxide synthase-2 production [15] [16] [5]. These effects are particularly pronounced within myeloid cell populations, including macrophages, monocytes, and dendritic cells [5].

Inflammatory Bowel Disease Applications

Cibinetide's therapeutic potential in immune-mediated pathologies has been extensively validated in inflammatory bowel disease models. In dextran sulfate sodium-induced colitis studies, cibinetide treatment resulted in improved clinical outcomes, including enhanced weight gain and survival rates [15] [16] [5]. The compound preserved intestinal tissue integrity by reducing infiltration of myeloid cells into the lamina propria and diminishing production of pro-inflammatory disease mediators [14] [15].

Mechanistic analysis revealed that cibinetide's effects on inflammatory bowel disease are dependent on innate repair receptor and Janus kinase 2 functionality, with the therapeutic benefits mediated through inhibition of nuclear factor kappa B signaling pathways [15] [5]. The compound demonstrated efficacy comparable to full-length erythropoietin while avoiding the hematopoietic side effects associated with erythropoietin therapy [5].

Systemic Lupus Erythematosus and Autoimmune Modulation

Research has demonstrated cibinetide's efficacy in systemic lupus erythematosus animal models, where the compound reduced signs of systemic inflammation associated with disease activity [14]. In both pristane-induced and MRL/lpr genetic systemic lupus erythematosus mouse models, cibinetide administration resulted in decreased autoimmune inflammation and improved disease outcomes [14].

The compound's immune-modulatory effects extend to regulation of autoantibody production and inflammatory cell activation. Studies indicate that cibinetide treatment leads to reduced production of pathogenic autoantibodies and decreased activation of immune effector cells that contribute to autoimmune tissue damage [14].

Tissue Repair and Regenerative Capabilities

Wound Healing and Angiogenesis

Cibinetide demonstrates exceptional tissue repair capabilities, particularly in diabetic wound healing applications. Preclinical research performed at the University of Messina demonstrated that cibinetide administration in diabetic mouse models resulted in accelerated wound closure, enhanced blood vessel growth, and increased healing tissue strength [17] [18] [19]. The compound activates multiple biological pathways essential for tissue repair, including increased protein synthesis, neovascularization, and reduced oxidative stress [17].

The wound healing mechanism involves innate repair receptor activation, which leads to enhanced vascular endothelial growth factor expression, improved phospho-Akt signaling, increased phospho-endothelial nitric oxide synthase activity, and elevated nitrite/nitrate content within healing tissues [18]. These molecular changes translate to improved re-epithelialization, enhanced angiogenesis, and superior wound breaking strength compared to control treatments [18].

Cellular Viability and Metabolic Protection

Cibinetide's tissue protective effects extend to cellular metabolism and viability preservation under stress conditions. In human islet studies, cibinetide treatment maintained cellular adenosine triphosphate levels and significantly reduced caspase 3/7 activity during exposure to pro-inflammatory cytokines [20] [21]. This cytoprotective effect was accompanied by improved insulin secreting capacity, demonstrating the compound's ability to preserve functional cellular activity under inflammatory stress [20] [21].

The mechanism of cellular protection involves translocation of innate repair receptor components (erythropoietin receptor and CD131) from intracellular locations to the cell surface during stressful conditions [20] [21]. Receptor occupancy activates intracellular Janus kinase-signal transducer and activator of transcription-Bcl2 pathways that induce anti-apoptotic responses and switch cellular energy expenditure toward survival [20] [21].

Vascular Regeneration and Endothelial Protection

Research has demonstrated cibinetide's capacity to enhance endothelial stem cell-mediated vascular regeneration for treatment of retinal ischemia [22]. The compound improves survival of endothelial colony forming cells exposed to oxidative stress and enhances their homing to damaged vessels for repair and revascularization [22]. Systemic cibinetide treatment leads to decreased inflammatory mediators such as interleukin-1 beta and tumor necrosis factor alpha in ischemic retina and brain microglia [22].

Clinical validation of vascular protective effects has been observed in diabetic macular edema studies, where cibinetide treatment resulted in improvements in central retinal thickness, tear production, and vascular stability [10] [11] [12]. These findings support the compound's role in promoting vascular repair and maintaining endothelial function in diabetic complications [12].

Long-Term Disease-Modifying Effects

Cardiovascular Aging and Frailty Prevention

Comprehensive longitudinal studies have demonstrated cibinetide's capacity to modify age-related disease progression and preserve healthspan. Research conducted at the National Institute on Aging involving Fischer 344 x Brown Norway rats treated from 18 to 33 months of age revealed significant preservation of cardiovascular function and reduction in frailty markers [23] [24] [25] [26] [27].

The long-term cardiovascular effects include mitigation of age-related increases in cardiac non-myocyte to myocyte ratio, infiltrating leukocytes and monocytes, pro-inflammatory cytokines, total nuclear factor kappa B, and phosphorylated nuclear factor kappa B [25] [27]. Cibinetide treatment enhanced cardiomyocyte autophagy flux, reduced cellular accumulation of lipofuscin, and desensitized cardiomyocyte mitochondrial permeability transition pore response to oxidant stress [25] [27].

Clinical parameters demonstrated sustained improvement, with cibinetide significantly blunting age-associated elevation in blood pressure and preserving left ventricular ejection fraction [23] [24] [25]. The frailty index, which considered integument, musculoskeletal, vestibulocochlear, ocular, neurological, digestive, and respiratory systems, was significantly lower in cibinetide-treated animals, contributing to greater healthspan near the end of life [23] [24].

Diabetic Complication Prevention

Cibinetide exhibits disease-modifying effects in diabetic complications through multiple mechanisms that address the underlying pathophysiology rather than merely providing symptomatic relief. In diabetic retinopathy models, the compound demonstrated sustained neuroprotective effects with preservation of neural retinal function and reduction in retinal thinning over extended treatment periods [8] [12].

The compound's effects on diabetic control extend beyond direct glycemic management to include improvements in hemoglobin A1c levels and reductions in albuminuria, indicating preservation of renal function [10] [11] [12] [13]. These metabolic improvements suggest that cibinetide may modify the underlying inflammatory and vascular pathology that drives diabetic complications [12] [13].

Sustained Neuroprotection and Functional Recovery

Long-term neuroprotective effects of cibinetide have been demonstrated through sustained nerve fiber regeneration and functional improvement in clinical studies. The correlation between corneal nerve fiber area changes and growth-associated protein-43 positive fiber changes (Spearman correlation coefficient = 0.575; P = 0.025) indicates consistent neuroprotective effects across anatomic sites [1] [28]. Additionally, the correlation between nerve fiber improvements and functional capacity as measured by six-minute walk test (Spearman correlation coefficient = 0.645; P = 0.009) demonstrates clinically meaningful disease modification [1] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Dates

2: Brines M, Dunne AN, van Velzen M, Proto PL, Ostenson CG, Kirk RI, Petropoulos IN, Javed S, Malik RA, Cerami A, Dahan A. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes. Mol Med. 2015 Mar 13;20:658-66. doi: 10.2119/molmed.2014.00215. PubMed PMID: 25387363; PubMed Central PMCID: PMC4365069.

3: Kawakami M. Discovery of tumor necrosis factor (TNF) and identification of the potential of anti-TNF antibodies in Dr. Cerami's laboratory. Mol Med. 2014 Dec 16;20 Suppl 1:S17-9. doi: 10.2119/molmed.2014.00177. PubMed PMID: 25549227; PubMed Central PMCID: PMC4374523.

4: Zhang W, Yu G, Zhang M. ARA 290 relieves pathophysiological pain by targeting TRPV1 channel: Integration between immune system and nociception. Peptides. 2016 Feb;76:73-9. doi: 10.1016/j.peptides.2016.01.003. Epub 2016 Jan 13. PubMed PMID: 26774587.

5: Cerit H, Veer IM, Dahan A, Niesters M, Harmer CJ, Miskowiak KW, Rombouts SA, Van der Does W. Testing the antidepressant properties of the peptide ARA290 in a human neuropsychological model of drug action. Eur Neuropsychopharmacol. 2015 Dec;25(12):2289-99. doi: 10.1016/j.euroneuro.2015.09.005. Epub 2015 Sep 18. PubMed PMID: 26431906.

6: Hache G, Garrigue P, Bennis Y, Stalin J, Moyon A, Cerami A, Brines M, Blot-Chabaud M, Sabatier F, Dignat-George F, Guillet B. ARA290, a Specific Agonist of Erythropoietin/CD131 Heteroreceptor, Improves Circulating Endothelial Progenitors' Angiogenic Potential and Homing Ability. Shock. 2016 Oct;46(4):390-7. doi: 10.1097/SHK.0000000000000606. PubMed PMID: 27172159.

7: Watanabe M, Lundgren T, Saito Y, Cerami A, Brines M, Östenson CG, Kumagai-Braesch M. A Nonhematopoietic Erythropoietin Analogue, ARA 290, Inhibits Macrophage Activation and Prevents Damage to Transplanted Islets. Transplantation. 2016 Mar;100(3):554-62. doi: 10.1097/TP.0000000000001026. PubMed PMID: 26683514.

8: Dooley K, Devalliere J, Uygun BE, Yarmush ML. Functionalized Biopolymer Particles Enhance Performance of a Tissue-Protective Peptide under Proteolytic and Thermal Stress. Biomacromolecules. 2016 Jun 13;17(6):2073-9. doi: 10.1021/acs.biomac.6b00280. Epub 2016 May 31. PubMed PMID: 27219509.

9: Collino M, Thiemermann C, Cerami A, Brines M. Flipping the molecular switch for innate protection and repair of tissues: Long-lasting effects of a non-erythropoietic small peptide engineered from erythropoietin. Pharmacol Ther. 2015 Jul;151:32-40. doi: 10.1016/j.pharmthera.2015.02.005. Epub 2015 Feb 26. Review. PubMed PMID: 25728128.

10: Xie J, Xiao D, Zhao J, Hu N, Bao Q, Jiang L, Yu L. Mesoporous Silica Particles as a Multifunctional Delivery System for Pain Relief in Experimental Neuropathy. Adv Healthc Mater. 2016 May;5(10):1213-21. doi: 10.1002/adhm.201500996. Epub 2016 Mar 29. PubMed PMID: 27028159.

11: van Velzen M, Heij L, Niesters M, Cerami A, Dunne A, Dahan A, Brines M. ARA 290 for treatment of small fiber neuropathy in sarcoidosis. Expert Opin Investig Drugs. 2014 Apr;23(4):541-50. doi: 10.1517/13543784.2014.892072. Epub 2014 Feb 21. Review. PubMed PMID: 24555851.

12: Tracey KJ. Editorial. Mol Med. 2013 Nov 8;19:333. doi: 10.2119/molmed.2013.00135. PubMed PMID: 24178588; PubMed Central PMCID: PMC3883968.

13: van Rijt WG, van Goor H, Ploeg RJ, Leuvenink HG. Erythropoietin-mediated protection in kidney transplantation: nonerythropoietic EPO derivatives improve function without increasing risk of cardiovascular events. Transpl Int. 2014 Mar;27(3):241-8. doi: 10.1111/tri.12174. Epub 2013 Aug 22. Review. PubMed PMID: 23964738.

14: Collino M, Benetti E, Rogazzo M, Chiazza F, Mastrocola R, Nigro D, Cutrin JC, Aragno M, Fantozzi R, Minetto MA, Thiemermann C. A non-erythropoietic peptide derivative of erythropoietin decreases susceptibility to diet-induced insulin resistance in mice. Br J Pharmacol. 2014 Dec;171(24):5802-15. doi: 10.1111/bph.12888. Epub 2014 Nov 24. PubMed PMID: 25164531; PubMed Central PMCID: PMC4290718.

15: Liu Y, Luo B, Han F, Li X, Xiong J, Jiang M, Yang X, Wu Y, Zhang Z. Erythropoietin-derived nonerythropoietic peptide ameliorates experimental autoimmune neuritis by inflammation suppression and tissue protection. PLoS One. 2014 Mar 6;9(3):e90942. doi: 10.1371/journal.pone.0090942. eCollection 2014. Erratum in: PLoS One. 2014;9(5):e99555. Dosage error in article text. PubMed PMID: 24603865; PubMed Central PMCID: PMC3946253.

16: Chen H, Luo B, Yang X, Xiong J, Liu Z, Jiang M, Shi R, Yan C, Wu Y, Zhang Z. Therapeutic effects of nonerythropoietic erythropoietin analog ARA290 in experimental autoimmune encephalomyelitis rat. J Neuroimmunol. 2014 Mar 15;268(1-2):64-70. doi: 10.1016/j.jneuroim.2014.01.006. Epub 2014 Jan 28. PubMed PMID: 24518674.

17: Joshi D, Abraham D, Shiwen X, Baker D, Tsui J. Potential role of erythropoietin receptors and ligands in attenuating apoptosis and inflammation in critical limb ischemia. J Vasc Surg. 2014 Jul;60(1):191-201, 201.e1-2. doi: 10.1016/j.jvs.2013.06.054. Epub 2013 Sep 20. PubMed PMID: 24055514.

18: Swartjes M, Niesters M, Dahan A. Assessment of allodynia relief by tissue-protective molecules in a rat model of nerve injury-induced neuropathic pain. Methods Mol Biol. 2013;982:187-95. doi: 10.1007/978-1-62703-308-4_12. PubMed PMID: 23456870.

19: Swartjes M, van Velzen M, Niesters M, Aarts L, Brines M, Dunne A, Cerami A, Dahan A. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response. Mol Pain. 2014 Feb 16;10:13. doi: 10.1186/1744-8069-10-13. PubMed PMID: 24529189; PubMed Central PMCID: PMC3928087.

20: Dilley A. ARA290 in a rat model of inflammatory pain. Methods Mol Biol. 2013;982:213-25. doi: 10.1007/978-1-62703-308-4_14. PubMed PMID: 23456872.